Octane-1,4,7-triyl trioctanoate
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Overview
Description
Octane-1,4,7-triyl trioctanoate: is an organic compound with the molecular formula C32H60O6 . It is characterized by the presence of three ester groups attached to an octane backbone. This compound is known for its unique chemical structure, which includes 37 non-hydrogen bonds, 3 multiple bonds, 30 rotatable bonds, and 3 ester groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octane-1,4,7-triyl trioctanoate typically involves esterification reactions. One common method is the reaction of octane-1,4,7-triol with octanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety.
Chemical Reactions Analysis
Types of Reactions: Octane-1,4,7-triyl trioctanoate
Properties
CAS No. |
5453-32-7 |
---|---|
Molecular Formula |
C32H60O6 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
4,7-di(octanoyloxy)octyl octanoate |
InChI |
InChI=1S/C32H60O6/c1-5-8-11-14-17-22-30(33)36-27-20-21-29(38-32(35)24-19-16-13-10-7-3)26-25-28(4)37-31(34)23-18-15-12-9-6-2/h28-29H,5-27H2,1-4H3 |
InChI Key |
LKDNYUUWPLUNGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCC(CCC(C)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origin of Product |
United States |
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